Cas no 693-54-9 (Decan-2-one)

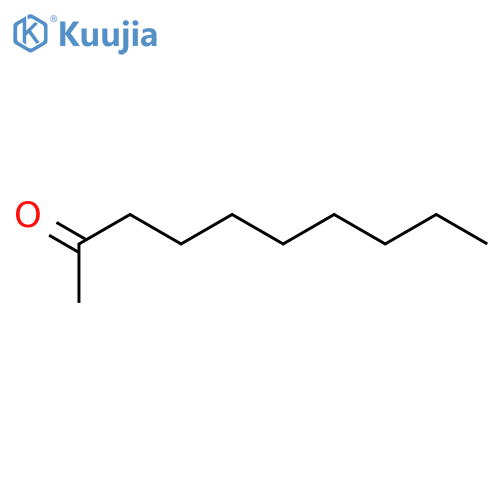

Decan-2-one structure

商品名:Decan-2-one

Decan-2-one 化学的及び物理的性質

名前と識別子

-

- Decan-2-one

- Methyl n-octyl ketone

- 2-decanone+A8

- 2-Decanone

- 2-Oxodecane

- decane-2-one

- EINECS 211-752-6

- METHYL OCTYL KETONE

- Octyl methyl ketone

-

- MDL: MFCD00009571

- インチ: 1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3

- InChIKey: ZAJNGDIORYACQU-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCC(=O)C

- BRN: 1747463

計算された属性

- せいみつぶんしりょう: 156.151415g/mol

- ひょうめんでんか: 0

- XLogP3: 3.7

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 7

- どういたいしつりょう: 156.151415g/mol

- 単一同位体質量: 156.151415g/mol

- 水素結合トポロジー分子極性表面積: 17.1Ų

- 重原子数: 11

- 複雑さ: 97

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 3

- ぶんしりょう: 156.26

じっけんとくせい

- Atmospheric OH Rate Constant: 1.32e-11 cm3/molecule*sec

- 色と性状: 無色液体

- 密度みつど: 0.825 g/mL at 25 °C(lit.)

- ゆうかいてん: 3.5 °C (lit.)

- ふってん: 211 °C(lit.)

- フラッシュポイント: 華氏温度:186.8°f< br / >摂氏度:86°C< br / >

- 屈折率: n20/D 1.425(lit.)

- ようかいど: 4.91e-04 M

- すいようせい: Soluble in alcohol. Insoluble in water.

- PSA: 17.07000

- LogP: 3.32600

- 屈折率: 1.421-1.431

- ようかいせい: 水に溶けず、エタノールやエーテルに溶けます。

- じょうきあつ: 0.27 mmHg

- FEMA: 4271 | 2-DECANONE

Decan-2-one セキュリティ情報

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H227-H401

- 警告文: P210-P273-P280-P370+P378-P403+P235-P501

- 危険物輸送番号:NA 1993 / PGIII

- WGKドイツ:2

- セキュリティの説明: S24/25

- 福カードFコード:10-23

- RTECS番号:HE0725000

- TSCA:Yes

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD74268)

- セキュリティ用語:S24/25

Decan-2-one 税関データ

- 税関コード:29141990

- 税関データ:

中国税関コード:

2914190090概要:

2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Decan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-170618-50.0g |

decan-2-one |

693-54-9 | 95% | 50g |

$100.0 | 2023-05-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1643-25ML |

2-Decanone |

693-54-9 | >99.0%(GC) | 25ml |

¥590.00 | 2024-04-16 | |

| TRC | D271670-10g |

Decan-2-one |

693-54-9 | 10g |

$ 200.00 | 2022-04-29 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1643-5ml |

2-Decanone |

693-54-9 | >99.0%(GC) | 5ml |

¥190.00 | 2024-04-16 | |

| Enamine | EN300-170618-2.5g |

decan-2-one |

693-54-9 | 95% | 2.5g |

$25.0 | 2023-09-20 | |

| eNovation Chemicals LLC | D964442-100g |

Decan-2-one |

693-54-9 | 97% | 100g |

$180 | 2024-06-07 | |

| Enamine | EN300-170618-0.25g |

decan-2-one |

693-54-9 | 95% | 0.25g |

$19.0 | 2023-09-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1643-25ml |

Decan-2-one |

693-54-9 | 99.0%(GC) | 25ml |

¥655.0 | 2022-06-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14145-25g |

2-Decanone, 97% |

693-54-9 | 97% | 25g |

¥1086.00 | 2023-03-14 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14145-5g |

2-Decanone, 97% |

693-54-9 | 97% | 5g |

¥302.00 | 2023-03-14 |

Decan-2-one サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:693-54-9)2-Decanone;≥ 99.0%

注文番号:LE17534

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

Decan-2-one 関連文献

-

Krishna K. Pandey RSC Adv. 2015 5 105668

-

2. Synthesis, structure and comparative stability of β-hydrazono, oximino methyl ether and imino boronatesRichard J. Mears,Helen E. Sailes,John P. Watts,Andrew Whiting boronates. Richard J. Mears Helen E. Sailes John P. Watts Andrew Whiting J. Chem. Soc. Perkin Trans. 1 2000 3250

-

Gang Hu,Chu Wang,Xin Xin,Shuaikang Li,Zefei Li,Yanfang Zhao,Ping Gong New J. Chem. 2019 43 10190

-

Thanphat Thaima,Arife Yazici,Chiramet Auranwiwat,Anthony C. Willis,Uta Wille,Thunwadee Limtharakul,Stephen. G. Pyne Org. Biomol. Chem. 2021 19 259

-

Peter S. Toth,Robert A. W. Dryfe Analyst 2015 140 1947

693-54-9 (Decan-2-one) 関連製品

- 593-08-8(2-Tridecanone)

- 110-13-4(hexane-2,5-dione)

- 111-13-7(2-Octanone)

- 120-92-3(Cyclopentanone)

- 502-49-8(Cyclooctanone)

- 502-72-7(Cyclopentadecanone)

- 112-12-9(2-Undecanone)

- 502-56-7(5-Nonanone)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:693-54-9)Decan-2-one

清らかである:99%

はかる:500g

価格 ($):424.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:693-54-9)甲基辛基酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ